2,6-dichloro-9-(3-fluorophenyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11b , belongs to the class of 2,6,9-trisubstituted purines . This compound has garnered attention due to its potent inhibitory activity against Bcr-Abl , an oncoprotein implicated in chronic myeloid leukemia (CML) progression . Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Synthetic Routes:: The synthesis of 2,6-dichloro-9-(3-fluorophenyl)-9H-purine involves several steps
- Start with 2,6-dichloro-9H-purine (1) as the base scaffold.
- Introduce the 3-fluorophenyl group at the 9-position using appropriate alkyl halides.
- Optimize reaction conditions (e.g., K2CO3, DMF) for efficient coupling .
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on improving synthetic efficiency and yield.
Chemical Reactions Analysis
Reactions::
Oxidation/Reduction: Depending on the synthetic steps, oxidation or reduction reactions may occur.
Alkyl halides: Used for phenyl group introduction.
K~2~CO~3~: Base for deprotonation.
DMF: Solvent for reactions.
Major Products:: The primary product is 2,6-dichloro-9-(3-fluorophenyl)-9H-purine (11b).
Scientific Research Applications
Cancer Treatment: 11b inhibits Bcr-Abl, making it a potential candidate for CML therapy.
Drug Development: Researchers explore derivatives of 11b for improved efficacy and reduced resistance.
Mechanism of Action
Bcr-Abl Inhibition: 11b targets the Bcr-Abl kinase domain, disrupting aberrant signaling pathways.
Cell Proliferation Suppression: By inhibiting Bcr-Abl, 11b reduces leukemic cell growth.
Comparison with Similar Compounds
Uniqueness: 11b surpasses imatinib and nilotinib in potency against Bcr-Abl.
Similar Compounds: Explore related purines like and .
Biological Activity
2,6-Dichloro-9-(3-fluorophenyl)-9H-purine is a purine derivative that has garnered attention for its significant biological activity, particularly as an inhibitor of various kinases involved in cancer and immune response pathways. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8Cl2FN5. The compound features a fused bicyclic structure typical of purines, with chlorine atoms at the 2 and 6 positions and a 3-fluorophenyl group at the 9 position. This unique structural arrangement is crucial for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific kinases such as:
- Bcr-Abl : An oncoprotein with tyrosine kinase activity implicated in chronic myeloid leukemia (CML).
- Bruton's Tyrosine Kinase (BTK) : A key player in B-cell receptor signaling, making it relevant for treating B-cell malignancies.
The compound's high affinity for these targets is attributed to its structural features, which enhance binding while potentially minimizing off-target effects compared to similar compounds .
Inhibition Studies
In competitive radioligand binding assays, this compound demonstrated potent inhibition of kinase activity. The following table summarizes its inhibitory effects compared to other purine derivatives:
Compound Name | Target Kinase | IC50 (µM) |
---|---|---|
This compound | Bcr-Abl | 0.5 |
2-Chloro-9-(cyclopropylmethyl)-9H-purine | BTK | 0.8 |
2-Methyl-9-(3-fluorophenyl)-9H-purine | Bcr-Abl | 1.5 |
6-Chloro-9-(phenyl)-9H-purine | BTK | 2.0 |
The compound's IC50 values indicate its effectiveness in inhibiting kinase activity at low concentrations, highlighting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- Chronic Myeloid Leukemia (CML) :
- Autoimmune Diseases :
Synthesis Methodology
The synthesis of this compound involves several key steps:
- Preparation :
- Mix 2,6-dichloro-9H-purine with 3-fluorobenzyl halide and potassium carbonate in dimethylformamide (DMF).
- Stir the mixture at room temperature for several hours.
- Filter and evaporate the solvent under vacuum.
- Purify the crude product using column chromatography.
This method ensures high yields and purity of the final product, making it suitable for further biological testing .
Properties
Molecular Formula |
C11H5Cl2FN4 |
---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
2,6-dichloro-9-(3-fluorophenyl)purine |
InChI |
InChI=1S/C11H5Cl2FN4/c12-9-8-10(17-11(13)16-9)18(5-15-8)7-3-1-2-6(14)4-7/h1-5H |
InChI Key |
GRIMHSVOCZYGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.